molecular formula C31H29N3O11S B12323027 Nta-fitc

Nta-fitc

Cat. No.: B12323027
M. Wt: 651.6 g/mol
InChI Key: IFLIYYOLIRSPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrilotriacetic acid-fluorescein isothiocyanate (NTA-FITC) is a compound that combines the properties of nitrilotriacetic acid and fluorescein isothiocyanate. Nitrilotriacetic acid is a chelating agent that binds to metal ions, while fluorescein isothiocyanate is a fluorescent dye. This combination allows this compound to be used in various applications, particularly in the field of biochemistry and molecular biology, where it is used for labeling and detecting proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NTA-FITC involves the conjugation of nitrilotriacetic acid to fluorescein isothiocyanate. The process typically starts with the activation of nitrilotriacetic acid using a coupling agent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). This activated nitrilotriacetic acid is then reacted with fluorescein isothiocyanate in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form the this compound conjugate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would include the same basic steps as the laboratory synthesis but scaled up to handle larger quantities of reagents and products. Purification of the final product is typically achieved through chromatography techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

NTA-FITC undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Chelation: Metal ions (e.g., nickel chloride, copper sulfate) in aqueous solutions.

    Substitution: Primary amines (e.g., lysine residues in proteins) in buffered solutions at neutral pH.

Major Products Formed

Scientific Research Applications

NTA-FITC is widely used in scientific research due to its unique properties:

    Protein Labeling: Used to label histidine-tagged proteins for detection and purification.

    Fluorescence Microscopy: Utilized in imaging techniques to visualize cellular components and protein interactions.

    Flow Cytometry: Employed in cell sorting and analysis based on fluorescence signals.

    Biosensors: Integrated into sensors for detecting metal ions and biomolecules.

Mechanism of Action

The mechanism of action of NTA-FITC involves the specific binding of the nitrilotriacetic acid moiety to metal ions, which facilitates the attachment of the compound to histidine-tagged proteins. The fluorescein isothiocyanate moiety provides a fluorescent signal that can be detected using various imaging and analytical techniques. This dual functionality allows this compound to be used as a versatile tool in biochemical assays and molecular biology studies .

Comparison with Similar Compounds

Similar Compounds

    Nitrilotriacetic acid-biotin: Similar to NTA-FITC but uses biotin instead of fluorescein isothiocyanate for detection.

    Nitrilotriacetic acid-rhodamine: Uses rhodamine dye instead of fluorescein isothiocyanate for fluorescence.

Uniqueness

This compound is unique due to its combination of metal ion chelation and strong fluorescence. This makes it particularly useful for applications requiring both specific binding to metal ions and fluorescent detection, such as in the purification and visualization of histidine-tagged proteins .

Properties

Molecular Formula

C31H29N3O11S

Molecular Weight

651.6 g/mol

IUPAC Name

5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46)

InChI Key

IFLIYYOLIRSPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Origin of Product

United States

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